molecular formula C8H4ClFN2S B2887877 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole CAS No. 77414-44-9

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole

Cat. No. B2887877
CAS RN: 77414-44-9
M. Wt: 214.64
InChI Key: FCNANLLBSCATLF-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole (5CF1T) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. It is an aromatic compound that has a five-membered ring consisting of one chlorine atom and four fluorine atoms, and a thiadiazole ring consisting of one nitrogen atom and two sulfur atoms. 5CF1T has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, drug discovery, and medicine.

Scientific Research Applications

Anticancer Activity

One of the significant applications of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole derivatives is in anticancer research. These compounds have been shown to inhibit the proliferation of tumor cells derived from various types of cancer, including nervous system tumors (e.g., medulloblastoma/rhabdosarcoma, neuroblastoma, glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration. Moreover, some derivatives demonstrate a trophic effect in neuronal cell cultures without influencing the viability of normal cells such as astrocytes, hepatocytes, and skin fibroblasts, indicating a potential for selective cancer therapy (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Neuroprotective Activities

These derivatives also exhibit promising neuroprotective activities. For example, FABT, a derivative of 2-amino-1,3,4-thiadiazole, has shown significant neuroprotection in neuronal cultures exposed to neurotoxic agents like serum deprivation and glutamate. This suggests its potential in developing treatments for neurodegenerative diseases or as a protective agent against neurotoxicity (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Spectroscopic and Fluorescence Studies

Research has also focused on the spectroscopic properties and fluorescence effects of thiadiazole derivatives. These studies include investigating dual fluorescence effects, which can be influenced by specific molecular aggregation and the presence of substituents. Such properties make these compounds ideal as fluorescence probes in biology and molecular medicine, offering tools for various diagnostic and research applications (Budziak et al., 2019).

Structural Analysis

Another area of application is in the structural determination of thiadiazole derivatives using techniques like synchrotron X-ray powder diffraction. These studies provide insights into the crystal structures of these compounds, which is essential for understanding their chemical properties and interactions at the molecular level (Gündoğdu et al., 2017).

Corrosion Inhibition

Derivatives of this compound have been studied for their potential as corrosion inhibitors. This application is particularly relevant in materials science, where protecting metals from corrosion is crucial for their longevity and functional integrity. Some studies have utilized AC impedance techniques and quantum chemical parameters to evaluate the inhibition efficiency of thiadiazole derivatives against corrosion of iron, demonstrating their potential in this field (Bentiss et al., 2007).

properties

IUPAC Name

5-chloro-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-7(11-12-13-8)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNANLLBSCATLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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